Hydrocinchonine
Overview
Description
Hydrocinchonine, also known as cinchonifine, is a class of organic compounds known as cinchona alkaloids . These alkaloids are structurally characterized by the presence of the cinchonan skeleton, which consists of a quinoline linked to an azabicyclo[2.2.2]octane moiety .
Synthesis Analysis
The synthesis of this compound has been achieved via photo-oxygenation of an indole derivative . The process involved the stereoselective conversion of 3-Ethylpiperidin-4-one into a formylmethylindole, whose ring transformation via photo-oxygenation produced a 4-acylquinoline .
Molecular Structure Analysis
This compound has a molecular formula of C19H24N2O and a molecular weight of 296.41 . Its structure includes a quinoline linked to an azabicyclo[2.2.2]octane moiety .
Physical and Chemical Properties Analysis
This compound has a melting point of 269-272 °C . It has a predicted pKa of 12.98±0.20 . It appears as a white to almost white powder or crystal . It has a water solubility of 768.6mg/L at 25 ºC .
Scientific Research Applications
Multidrug Resistance Reversal
Hydrocinchonine, along with its analogues quinidine and cinchonine, has shown potential in reversing multidrug resistance (MDR), a significant barrier in cancer chemotherapy. A study demonstrated that these compounds could potentiate the cytotoxicity and apoptosis induced by the antitumor agent paclitaxel in uterine sarcoma cells exhibiting MDR. This compound and its analogues significantly increased the cytotoxic effect of paclitaxel in MES-SA/DX5 cells, a model for P-glycoprotein (P-gp)-positive uterine sarcoma, by enhancing the accumulation of P-gp substrate rhodamine. These findings suggest that this compound could serve as a potent MDR-reversal agent, offering a synergistic effect when combined with paclitaxel treatment (Sang-Yun Lee et al., 2011).
Protein Assay Interference
Research has also identified the interference of certain compounds related to this compound in protein assays, which is critical for accurate protein quantification in bioanalytical studies. For example, N-hydroxysuccinimide (NHS), a compound used in conjunction with this compound derivatives in bioanalytical sciences, can substantially interfere with the bicinchoninic acid (BCA) protein assay. This interference may lead to potential errors in protein estimation, highlighting the importance of considering such interactions in scientific research (S. K. Vashist & C. Dixit, 2011).
Protein Deposition on Contact Lenses
Another study explored the relationship between contact lens surface charge and in-vitro protein deposition levels, which can be relevant to this compound due to its structural similarities with other cinchona alkaloids. The study found that the surface charge of contact lenses significantly affects the adsorption of proteins such as lysozyme and human serum albumin (HSA), with implications for lens biocompatibility and user comfort (C. E. Soltys-Robitaille et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Hydrocinchonine, also known as (+)-hydrocinchonine or Dithis compound, is primarily known as a multidrug resistance (MDR)-reversal agent . It targets the P-glycoprotein (P-gp) in cells, which is a key player in multidrug resistance .
Mode of Action
This compound interacts with its target, P-gp, to increase the cytotoxicity of certain drugs, such as Paclitaxel, in P-gp-positive cells . This interaction results in a synergistic apoptotic effect, enhancing the effectiveness of the drug treatment .
Biochemical Pathways
It is known that this compound can induce apoptosis in cells by activating caspase-3 and parp-1, triggering the endoplasmic reticulum stress response . It also up-regulates GRP78 and promotes the phosphorylation of PERK and ETIF-2α .
Result of Action
The result of this compound’s action is a potentiation of the cytotoxic effects of certain drugs in P-gp-positive cells . This leads to increased cell death, or apoptosis, in these cells .
Biochemical Analysis
Biochemical Properties
Hydrocinchonine, like other alkaloids, is believed to interact with various enzymes, proteins, and other biomoleculesIt is structurally similar to quinine, an antimalarial drug .
Cellular Effects
It is known that similar compounds can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be a GLP-1 receptor agonist, which suggests it may play a role in glucose homeostasis
Properties
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJNHVWTKZUUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydrocinchonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL at 16 °C | |
Record name | Hydrocinchonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-64-3, 485-65-4 | |
Record name | (8α,9R)-10,11-dihydrocinchonan-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (9S)-10,11-dihydrocinchonan-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocinchonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 269 °C | |
Record name | Hydrocinchonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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